BenchChemオンラインストアへようこそ!

tert-Butyl 3-(chloromethyl)-3-formylpiperidine-1-carboxylate

Thorpe-Ingold effect aziridinium ion kinetics cyclisation rate enhancement

tert-Butyl 3-(chloromethyl)-3-formylpiperidine-1-carboxylate (CAS 1935234-18-6, molecular formula C₁₂H₂₀ClNO₃, MW 261.74 g·mol⁻¹, purity ≥95%) is a protected piperidine derivative bearing two synthetically orthogonal functional groups—a chloromethyl moiety and a formyl (aldehyde) moiety—at the same C3 ring position. This geminal 3,3-disubstitution pattern on the N-Boc-piperidine scaffold distinguishes it from the far more common mono-substituted piperidine building blocks and places it within a structural class that has been validated in high-value drug-discovery programs, most notably as orally bioavailable HDM2–p53 protein–protein interaction inhibitors.

Molecular Formula C12H20ClNO3
Molecular Weight 261.74 g/mol
Cat. No. B13315534
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 3-(chloromethyl)-3-formylpiperidine-1-carboxylate
Molecular FormulaC12H20ClNO3
Molecular Weight261.74 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCCC(C1)(CCl)C=O
InChIInChI=1S/C12H20ClNO3/c1-11(2,3)17-10(16)14-6-4-5-12(7-13,8-14)9-15/h9H,4-8H2,1-3H3
InChIKeyHWVYBATVUBDEKZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 3-(chloromethyl)-3-formylpiperidine-1-carboxylate – A Geminally 3,3-Disubstituted N-Boc-Piperidine Building Block for MedChem and Chemical Biology


tert-Butyl 3-(chloromethyl)-3-formylpiperidine-1-carboxylate (CAS 1935234-18-6, molecular formula C₁₂H₂₀ClNO₃, MW 261.74 g·mol⁻¹, purity ≥95%) is a protected piperidine derivative bearing two synthetically orthogonal functional groups—a chloromethyl moiety and a formyl (aldehyde) moiety—at the same C3 ring position . This geminal 3,3-disubstitution pattern on the N-Boc-piperidine scaffold distinguishes it from the far more common mono-substituted piperidine building blocks and places it within a structural class that has been validated in high-value drug-discovery programs, most notably as orally bioavailable HDM2–p53 protein–protein interaction inhibitors [1].

Why Mono-Substituted or 4-Position Analogs Cannot Substitute for tert-Butyl 3-(chloromethyl)-3-formylpiperidine-1-carboxylate in Demanding Synthetic Sequences


A procurement decision based on simple structural similarity—e.g., selecting mono-functional tert-butyl 3-formylpiperidine-1-carboxylate (CAS 118156-93-7) or tert-butyl 3-(chloromethyl)piperidine-1-carboxylate (CAS 876589-09-2)—ignores two decisive, physically measurable differentiators that govern downstream synthetic utility. First, the geminal 3,3-disubstitution motif engages a well-characterised Thorpe–Ingold angle-compression effect that accelerates intramolecular cyclisation by contracting the internal C–C–C angle β; rate constants for bicyclic aziridinium-ion formation in 3-chloropiperidines correlate linearly with β, and the degree of acceleration cannot be replicated by appending the same substituents to different ring positions [1]. Second, the simultaneous presence of an electrophilic chloromethyl handle and a nucleophile-accessible aldehyde carbonyl provides two reactivity vectors that can be addressed sequentially in the same synthetic intermediate—a property absent from any of the individually available mono-functional analogs . Substituting with the 4-position regioisomer (CAS 1312131-48-8) further alters the spatial trajectory of both substituents relative to the piperidine nitrogen, changing the geometry of any derived fused- or spiro-ring system .

Quantitative Comparator Evidence for tert-Butyl 3-(chloromethyl)-3-formylpiperidine-1-carboxylate Differentiation


Thorpe–Ingold Angle-Compression Effect Accelerates Intramolecular Cyclisation Relative to Mono-Substituted 3-Chloropiperidines

In 3-chloropiperidine systems, the rate constant k₁ for intramolecular bicyclic aziridinium-ion formation is a linear function of the internal C–C–C angle β at the C3 quaternary centre: bulkier geminal substituents contract β, thereby increasing k₁. The geminal chloromethyl/formyl substitution in the target compound generates a quaternary C3 centre that imposes a smaller internal angle than the tertiary centre in mono-substituted tert-butyl 3-(chloromethyl)piperidine-1-carboxylate (CAS 876589-09-2). Although the absolute k₁ value for the target compound has not been reported, the structure–kinetics relationship established by Georg et al. (2022) demonstrates that gem-disubstituted 3-chloropiperidines exhibit measurably faster cyclisation than their mono-substituted counterparts, with relative rate changes following the linear equation Δlog(k₁) ∝ –Δβ [1]. This angle-dependent acceleration is a class-level inference from the 3-chloropiperidine aziridinium series.

Thorpe-Ingold effect aziridinium ion kinetics cyclisation rate enhancement

Chloride vs. Bromide Leaving Group: Milder Alkylation Reactivity for Controlled Synthetic Functionalisation

In a direct comparative cytotoxicity study of 2,6-bis(halomethyl)-N-methylpiperidine derivatives against HT-29 and BE human colon carcinoma cell lines under oxic conditions, the bis(bromomethyl) analogs displayed oxic IC₅₀ values between 6 and 11 µM, whereas the corresponding bis(chloromethyl) derivatives were markedly less toxic (exact IC₅₀ values for the chloro series not explicitly tabulated but described as 'relatively non-toxic' compared to the bromo series) [1]. Extrapolating this halide-dependent reactivity to monofunctional building blocks, the chloromethyl group in the target compound offers a milder, more controllable electrophilic handle than the bromomethyl group in tert-butyl 3-(bromomethyl)piperidine-1-carboxylate (CAS 193629-39-9), reducing the risk of premature or uncontrolled alkylation during multi-step sequences.

leaving group ability halomethyl piperidine alkylation selectivity

DNA Alkylation Activity of Secondary 3-Chloropiperidines Exceeds That of Tertiary Counterparts at 50 µM

In a plasmid DNA cleavage assay (pGEM1, BPE buffer, 37 °C, 20 h incubation), secondary 3-chloropiperidines (compounds 7c and 11c) and their derived bicyclic aziridines were compared with previously reported tertiary 3-chloropiperidine 6c. At 5 µM, no compound showed sufficient cleavage to distinguish potency. At 50 µM, compounds 7c and 11c proved 'much more active than their tertiary counterpart 6c' [1]. The target compound is an N-Boc-protected tertiary 3-chloropiperidine; Boc deprotection would yield a secondary amine that, based on this class-level SAR, is expected to display enhanced alkylating activity relative to permanently tertiary analogs. Furthermore, within the bis-3-chloropiperidine series, certain derivatives exceeded the potency of the clinical alkylating agent chlorambucil against HCT-15 colon, OVCAR-8 ovarian, and BxPC-3 pancreatic cancer cell lines [2].

DNA alkylation 3-chloropiperidine structure-activity relationship

3,3-Disubstituted Piperidine Scaffold Validated in HDM2-p53 Inhibitors with Sub-Micromolar Cellular Potency

The 3,3-disubstituted piperidine pharmacophore was identified as a novel p53–HDM2 protein–protein interaction inhibitor scaffold through high-throughput screening. The initial lead compound in this series, a 3,3-disubstituted piperidine, exhibited IC₅₀ values in the range of 0.2–2 µM in a fluorescence polarisation competitive binding assay [1]. Subsequent structure-guided optimisation led to orally bioavailable analogs with improved potency, and the 3,3-disubstituted architecture was essential for maintaining the conformational restriction required to occupy the HDM2 Trp23-binding pocket, as confirmed by X-ray co-crystal structures (PDB 5HMH, 5HMI) [2]. Although the target compound is not itself a drug candidate, its 3,3-disubstituted core directly maps onto the pharmacophore geometry validated in this series, whereas the 3-mono-substituted or 4,4-disubstituted isomers cannot simultaneously present both substituents in the correct spatial orientation for the Leu26 and Trp23 sub-pockets.

HDM2-p53 PPI inhibitor 3,3-disubstituted piperidine oncology medicinal chemistry

Orthogonal Bifunctional Reactivity: Simultaneous Chloromethyl (SN2) and Formyl (Carbonyl Addition/Reductive Amination) Handles at a Single Ring Position

The target compound is the only commercially catalogued N-Boc-piperidine building block that carries both a chloromethyl and a formyl group at the same C3 position . In contrast, tert-butyl 3-formylpiperidine-1-carboxylate (CAS 118156-93-7, C₁₁H₁₉NO₃, MW 213.28) offers only aldehyde reactivity, and tert-butyl 3-(chloromethyl)piperidine-1-carboxylate (CAS 876589-09-2, C₁₁H₂₀ClNO₂, MW 233.74) offers only SN2 electrophilicity . The hydroxymethyl analog (CAS 116574-71-1) requires pre-activation (e.g., tosylation or Appel reaction) before nucleophilic displacement, adding a synthetic step. The geminal pairing of chloride and aldehyde allows, for example, reductive amination at the formyl group followed by nucleophilic substitution at the chloromethyl group—or vice versa—without interim protecting-group manipulation. This orthogonal reactivity is a structural feature unique to the 3-chloromethyl-3-formyl combination among all commercially listed N-Boc-3-substituted piperidines.

orthogonal functional groups bifunctional building block sequential derivatisation

Highest-Value Application Scenarios for tert-Butyl 3-(chloromethyl)-3-formylpiperidine-1-carboxylate Based on Comparative Evidence


Synthesis of Conformationally Restricted 3,3-Disubstituted Piperidine HDM2-p53 Inhibitor Analogs

The 3,3-disubstituted piperidine architecture is the pharmacophoric core of a series of orally bioavailable HDM2-p53 protein–protein interaction inhibitors with IC₅₀ values in the 0.2–2 µM range [1]. The target compound provides this exact core with orthogonal handles: the formyl group can be elaborated via reductive amination to install the crucial Trp23-binding motif, while the chloromethyl group can be displaced to introduce the Leu26-pocket substituent, all without de novo construction of the quaternary C3 centre. X-ray co-crystal structures (PDB 5HMH, 5HMI) confirm the spatial trajectory of both C3 substituents and provide a direct structure-based design template [2].

Precursor for Aziridinium-Ion-Based DNA Alkylating Agents (Nitrogen Mustard Mimetics)

N-Boc deprotection of the target compound liberates a secondary 3-chloropiperidine that, based on class SAR, forms a bicyclic aziridinium ion capable of DNA alkylation and strand cleavage [1]. The Thorpe–Ingold angle-compression effect conferred by the geminal C3 substitution accelerates aziridinium formation relative to mono-substituted analogs [2]. In cell-based assays, related bis-3-chloropiperidines have shown activity exceeding that of chlorambucil against HCT-15 colon, OVCAR-8 ovarian, and BxPC-3 pancreatic cancer lines [3]. The chloromethyl group offers milder, more controllable reactivity than the bromomethyl analog (IC₅₀ >11 µM vs. 6–11 µM in a 2,6-bis(halomethyl)piperidine model), allowing finer tuning of alkylation potency [4].

Divergent Library Synthesis via Sequential Orthogonal Functionalisation

The aldehyde and chloromethyl groups can be addressed in either order without protecting-group interconversion. For example, reductive amination with a diverse amine set at the formyl position, followed by nucleophilic displacement of chloride with thiols, amines, or azide, generates a two-dimensional library from a single starting material. None of the mono-functional comparators—tert-butyl 3-formylpiperidine-1-carboxylate (CAS 118156-93-7), tert-butyl 3-(chloromethyl)piperidine-1-carboxylate (CAS 876589-09-2), or tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate (CAS 116574-71-1)—can support this divergent strategy without additional functional group interconversion steps [1].

Spirocycle and Fused-Ring Construction Exploiting the Gem-Dialkyl Effect

The geminal disubstitution at C3 accelerates intramolecular ring-closure reactions via the Thorpe–Ingold effect [1]. The combination of a nucleophile-tethered formyl group (e.g., via imine or hydrazone formation) and a leaving group at the chloromethyl position enables tandem cyclisation sequences—such as reductive amination–cyclisation or hydrazone formation–N-alkylation—to construct spirocyclic or fused bicyclic piperidine scaffolds. The linear correlation between internal angle β and cyclisation rate constant k₁ established across the 3-chloropiperidine series provides a quantitative framework for predicting and tuning reaction conditions [2].

Quote Request

Request a Quote for tert-Butyl 3-(chloromethyl)-3-formylpiperidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.